molecular formula C22H21N3O5 B2882029 Ethyl 4-[2-(benzylamino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate CAS No. 899943-16-9

Ethyl 4-[2-(benzylamino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate

Cat. No. B2882029
CAS RN: 899943-16-9
M. Wt: 407.426
InChI Key: NOPMURUWBVHASL-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula. It might also include information on the compound’s appearance or state under standard conditions .


Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound. It could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .


Molecular Structure Analysis

This would involve a detailed examination of the compound’s molecular structure, including its atomic arrangement and the types of bonds between the atoms .


Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .


Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties. These could include its melting point, boiling point, solubility in various solvents, and its chemical stability .

Scientific Research Applications

Synthesis of D-Homophenylalanine

D-Homophenylalanine: is an important intermediate in the pharmaceutical industry, particularly for the production of angiotensin-converting enzyme (ACE) inhibitors. These inhibitors have significant clinical applications in managing hypertension and congestive heart failure (CHF). The compound can be resolved with L-tartaric acid, followed by catalytic hydrogenation to synthesize D-Homophenylalanine in a practical and convenient three-step process .

Biocatalytic Methods for Pharmaceutical Intermediates

The biocatalytic synthesis of L-homophenylalanine, a variant of the aforementioned D-Homophenylalanine, represents a green chemistry approach to producing pharmaceutical intermediates. This method is environmentally friendly and sustainable, utilizing membrane bioreactors for the biotransformation process .

Optical Resolution in Chemical Synthesis

The compound serves as a candidate for optical resolution processes. This is a method used to separate enantiomers and is crucial in the synthesis of optically active pharmaceuticals. The resolution with L-tartaric acid and subsequent steps can lead to the production of enantiomerically pure compounds .

Modification of Peptides

Modifying peptides by substituting natural amino acids with nonstandard residues, such as those derived from the compound, can alter bioavailability and inhibiting activity. This has significant implications for the development of new therapeutic peptides with enhanced properties .

Organogelator Synthesis for Oil Spill Remediation

The structural features of the compound suggest potential applications in synthesizing organogelators. These are materials used to remediate oil spills by trapping oil away from water through intermolecular forces like hydrogen bonding and Van der Waals interactions .

Development of Semi-Solid Preparations

Due to its functional groups, the compound could be used in the development of semi-solid preparations known as organogels. These have applications in various fields, including pharmaceuticals and environmental cleanup .

Mechanism of Action

If the compound is a drug or has some biological activity, this would involve studying how it interacts with biological systems. This could include its target in the body, how it interacts with this target, and the biochemical processes it affects .

Safety and Hazards

This would involve studying the compound’s toxicity, its potential health effects, and precautions that should be taken when handling it .

properties

IUPAC Name

ethyl 4-[2-(benzylamino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-2-29-22(28)21-18(13-20(27)25(24-21)17-11-7-4-8-12-17)30-15-19(26)23-14-16-9-5-3-6-10-16/h3-13H,2,14-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPMURUWBVHASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[2-(benzylamino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate

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